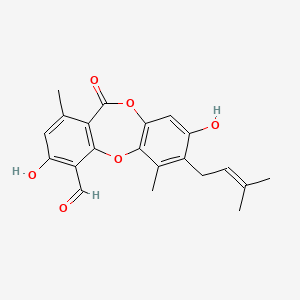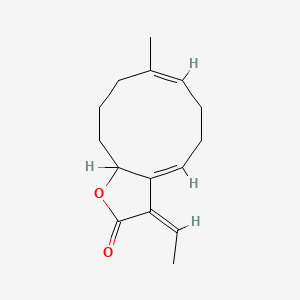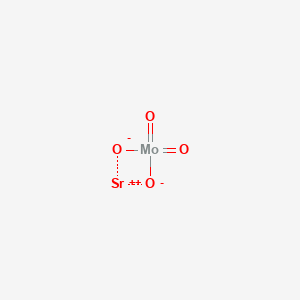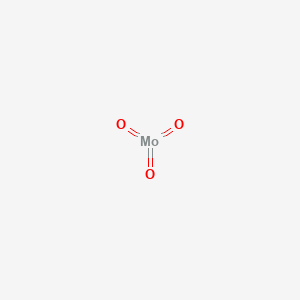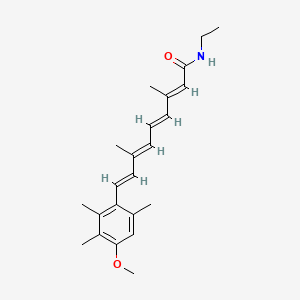
Motretinide
Overview
Description
Motretinide is an aromatic analog of retinoic acid, primarily used as an anti-acne preparation . It is a second-generation retinoid that activates retinoic acid receptor alpha (RAR-α) and is known for its less irritative potential compared to tretinoin . This compound has been commercially available in Switzerland under the name Tasmaderm .
Preparation Methods
Motretinide is synthesized through a series of chemical reactions involving the ethylamide of tretinoin . The synthetic route typically involves the following steps:
Starting Material: The synthesis begins with tretinoin.
Ethylamide Formation: Tretinoin is reacted with ethylamine to form the ethylamide derivative.
Purification: The product is purified through recrystallization or chromatography to obtain this compound in its pure form.
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Motretinide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Motretinide has several scientific research applications:
Chemistry: It is used in studies related to retinoid chemistry and the development of new retinoid derivatives.
Biology: this compound is studied for its effects on cellular differentiation and proliferation.
Medicine: It is used in the treatment of papulopustular acne and other dermatological conditions.
Industry: this compound is used in the formulation of topical creams and gels for acne treatment.
Mechanism of Action
Motretinide exerts its effects by activating retinoic acid receptor alpha (RAR-α) . This activation leads to changes in gene expression that regulate cellular differentiation and proliferation. The molecular targets and pathways involved include the retinoic acid receptors and the downstream signaling pathways that control skin cell turnover and inflammation.
Comparison with Similar Compounds
Motretinide is compared with other retinoids such as:
Tretinoin: This compound has a less irritative potential compared to tretinoin.
Isotretinoin: Used for severe acne, isotretinoin has a different mechanism of action and is taken orally.
This compound’s uniqueness lies in its specific activation of retinoic acid receptor alpha (RAR-α) and its reduced irritative potential, making it suitable for topical applications in acne treatment.
Properties
CAS No. |
56281-36-8 |
|---|---|
Molecular Formula |
C23H31NO2 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-N-ethyl-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C23H31NO2/c1-8-24-23(25)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(26-7)20(6)19(21)5/h9-15H,8H2,1-7H3,(H,24,25)/b11-9+,13-12+,16-10+,17-14+ |
InChI Key |
IYIYMCASGKQOCZ-DJRRULDNSA-N |
SMILES |
CCNC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C |
Isomeric SMILES |
CCNC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(C(=C(C=C1C)OC)C)C |
Canonical SMILES |
CCNC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C |
Appearance |
Solid powder |
Key on ui other cas no. |
56281-36-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
motretinide Ro 11-1430 Ro 11-1430, (all-E)-isomer Tasmaderm TMMP ethyl ester TMMP-ERA trimethylmethoxyphenyl-N-ethyl retinamide |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

